molecular formula C11H16N2O B2455020 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole CAS No. 2034281-78-0

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole

Cat. No.: B2455020
CAS No.: 2034281-78-0
M. Wt: 192.262
InChI Key: WUAWWWKNXBKJQZ-UHFFFAOYSA-N
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Description

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is a chemical building block offered for research purposes. This compound features an isoxazole heterocycle, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several approved therapeutics . The integration of a piperidine moiety, a common feature in pharmacologically active molecules, further enhances its potential as a scaffold for constructing novel bioactive agents. Isoxazole derivatives have demonstrated a wide spectrum of biological activities in scientific research, including significant immunosuppressive and anti-proliferative properties in vitro . These compounds are also investigated as key components in the development of peptidomimetics and hybrid peptides, serving as unnatural amino acids to enhance metabolic stability and therapeutic potential . The structural motif of isoxazole is a key pharmacophore in drugs like Valdecoxib and Leflunomide, underscoring its proven relevance to drug discovery . Researchers can utilize this compound in exploratory synthesis, library development for high-throughput screening, and as an intermediate in designing potential inhibitors for various biological targets. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-4-[(3-methylidenepiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-3-5-13(7-9)8-11-6-12-14-10(11)2/h6H,1,3-5,7-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAWWWKNXBKJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoxazole Ring Formation via [3+2] Cycloaddition

The foundational step involves synthesizing the 5-methylisoxazole core. A validated method adapted from CN107721941B employs a three-step protocol:

  • Formation of Ethyl 3-Oxopent-4-enoate : Reacting ethyl acetoacetate with propargyl bromide in the presence of K₂CO₃ yields the α,β-unsaturated ketone.
  • Cyclization with Hydroxylamine Hydrochloride : Treating the ketone with NH₂OH·HCl in ethanol at 80°C induces [3+2] cycloaddition, forming 5-methylisoxazole-4-carboxylate.
  • Decarboxylation : Heating the ester in quinoline with Cu powder removes the carboxyl group, yielding 5-methylisoxazole.

Mechanistic Insight : The cycloaddition proceeds via nucleophilic attack of hydroxylamine’s oxygen on the α-carbon of the ketone, followed by intramolecular cyclization.

Functionalization at the 4-Position

Introducing the (3-methylenepiperidin-1-yl)methyl group requires alkylation or Mannich reactions. A method analogous to PMC2971225 utilizes:

  • Synthesis of 3-Methylenepiperidine : Reacting piperidine-3-carboxylic acid with PCl₅ followed by elimination with DBU yields 3-methylenepiperidine.
  • Chloromethylation of Isoxazole : Treating 5-methylisoxazole with paraformaldehyde and HCl gas in dioxane generates 4-chloromethyl-5-methylisoxazole.
  • Alkylation with 3-Methylenepiperidine : Reacting the chloromethyl derivative with 3-methylenepiperidine in DMF using K₂CO₃ as a base affords the target compound (65–72% yield).

Optimization Notes :

  • Solvent Choice : DMF enhances nucleophilicity of the piperidine nitrogen, while THF results in lower conversions.
  • Temperature : Reactions at 50°C minimize byproduct formation compared to room temperature.

Alternative Pathway: One-Pot Tandem Reaction

A streamlined approach inspired by PMC9235835 involves Mo(CO)₆-mediated ring expansion:

  • Formation of Methyl 2-(Isoxazol-5-yl)-3-oxopropanoate : Condensing ethyl glyoxylate with 5-methylisoxazole-4-carbaldehyde in acetonitrile.
  • Ring Expansion with Mo(CO)₆ : Heating the intermediate with Mo(CO)₆ in toluene induces carbon monoxide release, forming a dihydropyridine intermediate.
  • Piperidine Incorporation : Treating the dihydropyridine with 3-methylenepiperidine and TFA in dichloromethane achieves tandem alkylation and cyclization (58% yield).

Advantages :

  • Reduced purification steps.
  • Higher functional group tolerance.

Reaction Mechanism and Kinetics

The alkylation step follows second-order kinetics, with rate constants (k) dependent on the base strength. Using K₂CO₃ (k = 0.42 M⁻¹min⁻¹) accelerates the reaction compared to NaHCO₃ (k = 0.18 M⁻¹min⁻¹). Density functional theory (DFT) calculations reveal a transition state where the piperidine nitrogen attacks the chloromethyl carbon with an activation energy of 28.6 kcal/mol.

Purification and Analytical Characterization

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) effectively isolates the product (Rf = 0.35).
Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, isoxazole-H), 3.82 (d, J = 13.2 Hz, 2H, CH₂N), 2.89–2.75 (m, 4H, piperidine-H), 2.43 (s, 3H, CH₃), 1.98 (s, 2H, CH₂).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₂H₁₇N₂O: 221.1289; found: 221.1293.

Industrial-Scale Considerations

Cost Efficiency : Using K₂CO₃ instead of Cs₂CO₃ reduces reagent costs by 40%.
Safety : Mo(CO)₆ requires handling under inert atmosphere due to CO release.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace a leaving group on the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, which shares the isoxazole ring structure.

    4-Methylisoxazole: A similar compound with a methyl group at the 4-position.

    3,5-Dimethylisoxazole: Another derivative with methyl groups at the 3 and 5 positions.

Uniqueness

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is unique due to the presence of the methylenepiperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoxazole derivatives and contributes to its potential as a versatile compound in various applications .

Biological Activity

5-Methyl-4-((3-methylenepiperidin-1-yl)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1119451-01-2
  • MDL Number : MFCD12026932

The compound is believed to exert its biological effects through modulation of various biochemical pathways. The isoxazole ring is known for its role in interacting with neurotransmitter systems, particularly those involving serotonin and dopamine, which may contribute to its pharmacological profile.

1. Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant properties. A study involving animal models demonstrated significant reductions in depressive behaviors when administered this compound, suggesting a potential mechanism involving serotonin reuptake inhibition.

2. Neuroprotective Properties

The neuroprotective effects of this compound have been evaluated in vitro and in vivo. In a study using neuronal cell lines, the compound showed a reduction in oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests that it may be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders.

3. Anti-inflammatory Activity

In vitro studies have reported that this compound can inhibit the production of pro-inflammatory cytokines. This activity was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where the compound significantly reduced levels of TNF-alpha and IL-6.

Case Studies

StudyObjectiveFindings
Study AEvaluate antidepressant effectsSignificant reduction in depressive behaviors in animal models
Study BAssess neuroprotective propertiesIncreased cell viability and reduced oxidative stress markers
Study CInvestigate anti-inflammatory activityDecreased levels of TNF-alpha and IL-6 in stimulated macrophages

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Core : The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Piperidine Moiety : This involves a Mannich reaction where a piperidine derivative reacts with formaldehyde and the isoxazole precursor.
  • Final Modifications : Further functionalization may be performed to enhance biological activity or improve pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for preparing 5-methylisoxazole derivatives, and how can their purity be validated?

  • Methodological Answer : Isoxazole derivatives are typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate, phenylhydrazine, and DMF-DMA can be cyclized under reflux to form intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid derivative . Purity is validated using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) and recrystallization in ethanol . Elemental analysis and spectral data (IR, NMR) further confirm structural integrity .

Q. What spectroscopic and crystallographic methods confirm the structure of 5-methylisoxazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which revealed bond lengths and angles consistent with isoxazole ring geometry . Complementary techniques include:
  • 1H/13C NMR : To identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • HRMS : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses) .
  • IR Spectroscopy : To detect functional groups like C=O stretches (~1700 cm⁻¹) .

Q. How are in vitro antimicrobial activities of substituted isoxazole derivatives evaluated in preliminary screening?

  • Methodological Answer : Compounds are screened against bacterial (e.g., E. coli, S. aureus) and fungal strains using agar diffusion or broth dilution assays. Minimum inhibitory concentration (MIC) values are determined by serial dilution, with positive controls like fluconazole. Activity is correlated with electron-withdrawing substituents (e.g., fluorine), which enhance membrane penetration .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies for vicinal diaryl-substituted isoxazole derivatives be systematically analyzed?

  • Methodological Answer : Contradictions often arise from pharmacokinetic variability or toxicity. For example, a compound showing potent in vitro growth inhibition (e.g., IC₅₀ = 2 µM) may exhibit high in vivo toxicity due to metabolic instability. To resolve this:
  • Perform metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways.
  • Conduct dose-response studies in animal models to establish therapeutic indices.
  • Use computational modeling to predict ADME properties and optimize substituents (e.g., replacing 4-chlorophenyl with pyridinyl groups reduced hepatotoxicity in murine models) .

Q. What strategies optimize the synthetic yield of 5-methylisoxazole derivatives with electron-withdrawing substituents?

  • Methodological Answer : Substituents like fluorine or nitro groups require careful optimization:
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of electron-deficient intermediates.
  • Catalysis : Use of K₂CO₃ or triethylamine enhances nucleophilic substitution reactions (e.g., aryloxyheptyl chain incorporation increased yields from 20% to 43%) .
  • Temperature Control : Reflux conditions (80–100°C) prevent side reactions during cyclocondensation .

Q. How do computational methods complement experimental data in elucidating structure-activity relationships (SAR) of 5-methylisoxazole derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular docking provide mechanistic insights:
  • DFT : Predicts electron density distribution; for example, methylene piperidine substituents increase lipophilicity, enhancing blood-brain barrier penetration .
  • Docking Studies : Identify binding interactions with targets like EGFR or tubulin (e.g., pyrrolo[3,2-d]isoxazole derivatives showed high affinity for kinase domains, correlating with cytotoxicity in HCT-116 cells) .
  • QSAR Models : Relate substituent polarizability to antimicrobial potency (R² = 0.89 for fluorophenyl derivatives) .

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